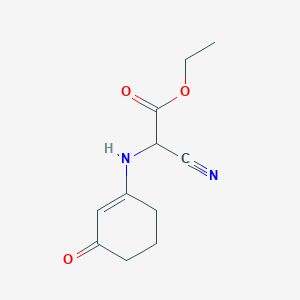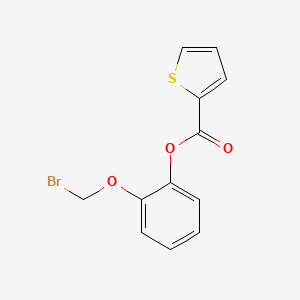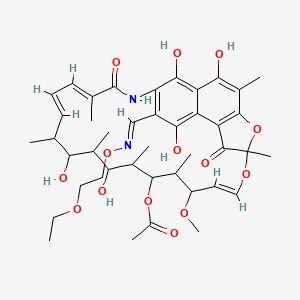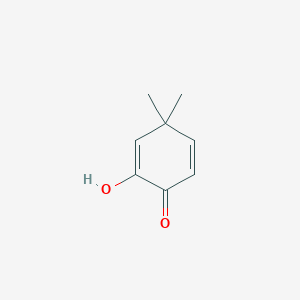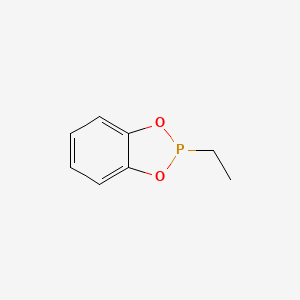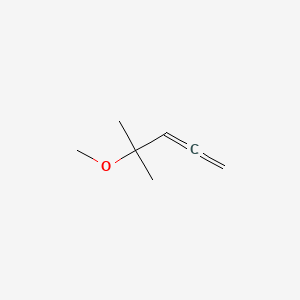![molecular formula C16H16S B14664573 1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene CAS No. 40206-38-0](/img/structure/B14664573.png)
1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethene-1,2-diyl moiety, which is further connected to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures are required for the alkylation and dehydrogenation steps.
Catalyst: Zeolite beta is used to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form ethylsulfanyl derivatives with different oxidation states.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of GABAA receptors.
Medicine: Studied for its role in reversing cognitive dysfunction in neurodevelopmental disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it modulates GABAA receptors by binding to the benzodiazepine binding site, which influences inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in cognitive function and other neurological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but without the ethylsulfanyl group.
1,1’-[(E)-1-Bromo-1,2-ethenediyl]dibenzene: A brominated derivative with different reactivity and applications.
Uniqueness
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not fulfill.
Propiedades
Número CAS |
40206-38-0 |
|---|---|
Fórmula molecular |
C16H16S |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
(1-ethylsulfanyl-2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16S/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
Clave InChI |
UFCBXJBHAPQXGN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
